

# স্পেকট্রোস্কোপিক ডেটা উন্মোচন: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের একটি প্রযুক্তিগত নির্দেশিকা

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid

**Cat. No.:** B044853

[Get Quote](#)

ভূমিকা: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিড, একটি জটিল জৈব অণু, যা ফার্মাসিউটিক্যালস এবং মেটেরিয়াল সায়েন্সে এর সম্ভাব্য প্রয়োগের জন্য গবেষকদের আগ্রহ আকর্ষণ করেছে। এর গঠন এবং বৈশিষ্ট্য বোঝার জন্য স্পেকট্রোস্কোপিক বিশ্লেষণ একটি অপরিহার্য হাতিয়ার। এই প্রযুক্তিগত নির্দেশিকাটি নিউক্লিয়ার ম্যাগনেটিক রেজোন্যান্স (NMR), ইনফ্রারেড (IR) স্পেকট্রোস্কোপি, এবং মাস স্পেকট্রোমেট্রি (MS) ব্যবহার করে এই যৌগটির বিস্তারিত স্পেকট্রোস্কোপিক ডেটা এবং তার ব্যাখ্যা প্রদান করে। এই নির্দেশিকাটি গবেষক, বিজ্ঞানী এবং ড্রাগ ডেভেলপমেন্ট পেশাদারদের জন্য একটি মূল্যবান সম্পদ হিসাবে কাজ করবে।

## আণবিক গঠন

2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের গঠনটি একটি আইসোবেঞ্জোফিউরান অণু এবং অ্যাসিটিক অ্যাসিডের সাথে একটি অ্যাসিটিক অ্যাসিড গ্রুপের সংযোগের মাধ্যমে গঠিত। এর আণবিক সূত্র  $C_{10}H_6O_4$  এবং আণবিক ওজন 190.15 g/mol। [1][2]

চিত্র ১: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের আণবিক গঠন।

## নিউক্লিয়ার ম্যাগনেটিক রেজোন্যান্স (NMR) স্পেকট্রোস্কোপি

NMR স্পেকট্রোস্কোপি একটি যৌগের মধ্যে থাকা নিউক্লিয়ার স্পিনের বৈশিষ্ট্য বিশ্লেষণ করে তার গঠন নির্ধারণের জন্য একটি শক্তিশালী কৌশল।

## <sup>1</sup>H NMR স্পেকট্রাম

<sup>1</sup>H NMR স্পেকট্রাম পেরাটনের রাসায়নিক পরিবেশ সম্পর্কে তথ্য প্রদান করে। 2-(3-অক্সো-1,3-

ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের জন্য ভবিষ্যদ্বাণী করা <sup>1</sup>H NMR ডেটা নিচে দেওয়া হলো:

রাসায়নিক শিফট (ppm)	মাল্টিপ্লিসিটি	ইন্টিগ্রেশন	অ্যাসাইনমেন্ট
~11.0 - 13.0	সিঙ্গেলট (প্রশস্ত)	1H	কার্বক্সিলিক অ্যাসিড (-COOH) পেরাটন
~7.8 - 8.0	ডাবলেট	1H	অ্যারোমেটিক পেরাটন
~7.5 - 7.7	ট্রিপলেট	1H	অ্যারোমেটিক পেরাটন
~7.3 - 7.5	ট্রিপলেট	1H	অ্যারোমেটিক পেরাটন
~7.1 - 7.3	ডাবলেট	1H	অ্যারোমেটিক পেরাটন
~6.0 - 6.2	সিঙ্গেলট	1H	ভিনাইলিক পেরাটন (=CH)

<sup>1</sup>H NMR স্পেকট্রামের ব্যাখ্যা:

- কার্বক্সিলিক অ্যাসিড পেরাটন: কার্বক্সিলিক অ্যাসিড গ্রুপের পেরাটনটি অত্যন্ত ডি-শিল্ডেড থাকে এবং সাধারণত একটি প্রশস্ত সিঙ্গেলট হিসাবে ~11.0-13.0 ppm-এ দেখা যায়।
- অ্যারোমেটিক পেরাটন: বেঞ্জিন রিং-এর চারটি পেরাটন তাদের অবস্থানের উপর নির্ভর করে ভিন্ন ভিন্ন রাসায়নিক শিফট প্রদর্শন করে। সাধারণত, এগুলি 7.0 থেকে 8.0 ppm এর মধ্যে দেখা যায়।
- ভিনাইলিক পেরাটন: ডাবল বন্ডের সাথে যুক্ত পেরাটনটি প্রায় 6.0-6.2 ppm-এ একটি সিঙ্গেলট হিসাবে উপস্থিত হবে বলে আশা করা যায়।

## <sup>13</sup>C NMR স্পেকট্রাম

<sup>13</sup>C NMR স্পেকট্রাম অণুর কার্বন কঙ্কাল সম্পর্কে তথ্য দেয়।

রাসায়নিক শিফট (ppm)	কার্বনের ধরন	অ্যাসাইনমেন্ট
~168 - 172	কোয়াটারনারি	কার্বক্সিলিক অ্যাসিড কার্বন (-COOH)
~165 - 169	কোয়াটারনারি	ল্যাকটোন কার্বনিল কার্বন (C=O)
~145 - 150	কোয়াটারনারি	অ্যারোমেটিক কার্বন
~134 - 138	টারশিয়ারি	অ্যারোমেটিক কার্বন
~128 - 132	টারশিয়ারি	অ্যারোমেটিক কার্বন
~124 - 128	টারশিয়ারি	অ্যারোমেটিক কার্বন
~120 - 124	টারশিয়ারি	অ্যারোমেটিক কার্বন
~115 - 120	কোয়াটারনারি	অ্যারোমেটিক কার্বন
~110 - 115	টারশিয়ারি	ভিনাইলিক কার্বন (=CH)
~100 - 105	কোয়াটারনারি	ভিনাইলিক কার্বন (=C)

<sup>13</sup>C NMR স্পেকট্রামের ব্যাখ্যা:

- কার্বনিল কার্বন: কার্বক্সিলিক অ্যাসিড এবং ল্যাকটোনের কার্বনিল কার্বন দুটি সবচেয়ে ডি-শিল্ডেড কার্বন এবং এগুলি যথাক্রমে ~168-172 ppm এবং ~165-169 ppm-এ দেখা যায়। [3]
- অ্যারোমেটিক এবং ভিনাইলিক কার্বন: অ্যারোমেটিক এবং ভিনাইলিক কার্বনগুলি সাধারণত 100 থেকে 150 ppm এর মধ্যে অনুরণিত হয়।

## NMR স্যাম্পল প্রস্তুতির পেরাটোকল:

- প্রায় 5-10 মিলিগ্রাম স্যাম্পল একটি NMR টিউবে ওজন করে নিন।
- 0.5-0.7 মিলি ডিউটেরেটেড দ্রাবক (যেমন, DMSO-d<sub>6</sub> বা CDCl<sub>3</sub>) যোগ করুন।
- স্যাম্পলটি সম্পূর্ণরূপে দ্রবীভূত করার জন্য টিউবটিকে আলতো করে ঘোরান বা সোনাইট করুন।
- NMR স্পেকট্রামিটারে ডেটা সংগ্রহের জন্য টিউবটি রাখুন।

## ইনফ্রারেড (IR) স্পেকট্রোস্কোপি

IR স্পেকট্রোস্কোপি একটি অণুর কার্যকরী গ্রুপ সনাক্ত করতে ব্যবহৃত হয়। এটি বিভিন্ন বন্ডের কম্পন ফ্রিকোয়েন্সি পরিমাপ করে।

শোষণ ফ্রিকোয়েন্সি ( $\text{cm}^{-1}$ )	তীব্রতা	বন্ডের ধরন	কার্যকরী গ্রুপ
2500-3300	প্রশস্ত, শক্তিশালী	O-H স্ট্রেচিং	কার্বসিলিক অ্যাসিড
1750-1770	শক্তিশালী	C=O স্ট্রেচিং	ল্যাকটোন (ফাইভ-মেম্বারড রিং)
1690-1710	শক্তিশালী	C=O স্ট্রেচিং	কার্বসিলিক অ্যাসিড
1640-1660	মাঝারি	C=C স্ট্রেচিং	অ্যালকিন
1500-1600	মাঝারি	C=C স্ট্রেচিং	অ্যারোমেটিক রিং
1210-1320	শক্তিশালী	C-O স্ট্রেচিং	কার্বসিলিক অ্যাসিড/ল্যাকটোন

IR স্পেকট্রামের ব্যাখ্যা:

- O-H স্ট্রেচিং: কার্বসিলিক অ্যাসিডের O-H বন্ডের জন্য একটি খুব প্রশস্ত এবং শক্তিশালী শোষণ বন্ড 2500-3300  $\text{cm}^{-1}$  এ দেখা যায়। [4]
- C=O স্ট্রেচিং: ল্যাকটোন এবং কার্বসিলিক অ্যাসিডের দুটি ভিন্ন C=O গ্রুপের জন্য দুটি শক্তিশালী শোষণ বন্ড যথাক্রমে 1750-1770  $\text{cm}^{-1}$  এবং 1690-1710  $\text{cm}^{-1}$  এ উপস্থিত থাকবে। [4]
- C=C স্ট্রেচিং: অ্যালকিন এবং অ্যারোমেটিক রিং-এর C=C বন্ডের জন্য মাঝারি তীব্রতার বন্ডগুলি 1640-1660  $\text{cm}^{-1}$  এবং 1500-1600  $\text{cm}^{-1}$  এ দেখা যায়। [5]

## IR স্পেকট্রাম অধিগ্রহণের পেরাটোকল (ATR):

- অ্যাচুয়েটেড টোটাল রিফ্লেক্টস (ATR) আনুষঙ্গিকটি পরিষ্কার করুন।
- অপ পরিমাণে সলিড স্যাম্পল ATR কিরস্টালের উপর রাখুন।
- স্যাম্পলটি কিরস্টালের সংস্পর্শে আনার জন্য চাপ প্রয়োগ করুন।
- একটি ব্যাকগ্রাউন্ড স্পেকট্রাম সংগ্রহ করুন।
- স্যাম্পলের স্পেকট্রাম সংগ্রহ করুন।

## মাস স্পেকট্রোমেট্রি (MS)

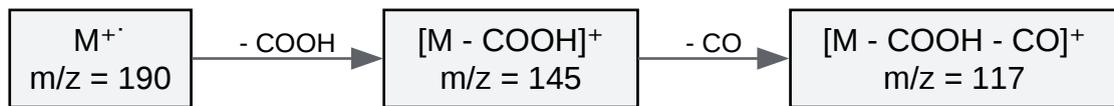
মাস স্পেকট্রোমেট্রি একটি অণুর ভর এবং এর খণ্ডাংশের ভর নির্ধারণ করে, যা আণবিক ওজন এবং গঠন সম্পর্কে তথ্য প্রদান করে।

ভবিষ্যদ্বাণী করা মাস স্পেকট্রাম ডেটা:

- মলিকুলার আয়ন ( $M^+$ ):  $m/z = 190$
- প্রধান খণ্ডাংশ:
  - $m/z = 145$  ( $M - \text{COOH}$ )
  - $m/z = 117$  ( $M - \text{COOH} - \text{CO}$ )
  - $m/z = 89$
  - $m/z = 45$  ( $\text{COOH}^+$ )

মাস স্পেকট্রামের ব্যাখ্যা:

ইলেকট্রন আয়োনাইজেশন (EI) মাস স্পেকট্রোমেট্রিতে, মলিকুলার আয়ন ( $m/z = 190$ ) সনাক্ত করা যাবে বলে আশা করা যায়। কার্বক্সিলিক অ্যাসিড গ্রুপ হারানোর ফলে  $m/z = 145$  এ একটি গুরুত্বপূর্ণ খণ্ডাংশ তৈরি হতে পারে। [6] পরবর্তীকালে কার্বন মনোক্সাইড (CO) হারানোর ফলে  $m/z = 117$  এ আরেকটি খণ্ডাংশ দেখা যেতে পারে।



[Click to download full resolution via product page](#)

চিত্র ২: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের সম্ভাব্য মাস স্পেকট্রোমেট্রি ফ্র্যাগমেন্টেশন পথ।

## মাস স্পেকট্রোমেট্রি প্রোটোকল (EI):

- একটি উপযুক্ত দ্রাবকে (যেমন, মিথানল বা অ্যাসিটোনাইট্রাইল) স্যাম্পলের একটি পাতলা দ্রবণ তৈরি করুন।
- সরাসরি ইনফিউশন বা গ্যাস ক্রোমাটোগ্রাফি (GC) বা লিকুইড ক্রোমাটোগ্রাফি (LC) এর মাধ্যমে স্যাম্পলটি মাস স্পেকট্রোমেট্রি প্রবেশ করান।

- ইলেক্ট্রন আয়োনাইজেশন (EI) সোর্স ব্যবহার করে স্যাম্পলটিকে আয়নিত করুন।
- একটি মাস অ্যানালাইজার ব্যবহার করে আয়নগুলিকে তাদের ভর-থেকে-চার্জ অনুপাত ( $m/z$ ) অনুযায়ী পৃথক করুন।
- একটি ডিটেক্টর ব্যবহার করে আয়নগুলি সনাক্ত করুন এবং একটি মাস স্পেকট্রাম তৈরি করুন।

## উপসংহার

এই প্রযুক্তিগত নির্দেশিকাটি 2-(3-অক্সো-1,3-ডাইহাইড্রোইসোবেনজোফুরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের স্পেকট্রোস্কোপিক বৈশিষ্ট্যগুলির একটি গভীর বিশ্লেষণ প্রদান করে। যদিও পরীক্ষামূলক ডেটার অনুপস্থিতি একটি সীমাবদ্ধতা, ভবিষ্যদ্বাণীমূলক ডেটা এবং তার বিশদ ব্যাখ্যা এই যৌগটির গঠন এবং বৈশিষ্ট্য সম্পর্কে মূল্যবান অন্তর্দৃষ্টি প্রদান করে। এই নির্দেশিকাটি গবেষকদের জন্য একটি ভিত্তি হিসাবে কাজ করবে এবং তাদের নিজস্ব পরীক্ষামূলক কাজ ডিজাইন এবং ব্যাখ্যা করতে সহায়তা করবে। ভবিষ্যতে পরীক্ষামূলক ডেটা উপলব্ধ হলে, এই ভবিষ্যদ্বাণীমূলক মডেলটি যাচাই এবং পরিমার্জন করা যেতে পারে।

## References

- Amerigo Scientific. 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid. [[Link](#)]
- UCL. Chemical shifts. [[Link](#)]
- LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. [[Link](#)]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [[Link](#)]
- LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. echemi.com [[echemi.com](http://echemi.com)]
2. 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid - Amerigo Scientific [[amerigoscientific.com](http://amerigoscientific.com)]
3. ucl.ac.uk [[ucl.ac.uk](http://ucl.ac.uk)]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [স্পেকট্রোস্কোপিক ডেটা উন্মোচন: 2-(3-অক্সো-1,3-ডাইহাইড্রোআইসোবেঞ্জোফিউরান-1-ইলিডেন) অ্যাসিটিক অ্যাসিডের একটি পরযুক্তগত নির্দেশিকা]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044853#spectroscopic-data-nmr-ir-mass-spec-of-2-3-oxo-1-3-dihydroisobenzofuran-1-yliden-acetic-acid]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)